molecular formula C29H25F3N2O3 B15110978 9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B15110978
M. Wt: 506.5 g/mol
InChI Key: FOCITIUZAJEGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure comprising a benzene ring and a diazepine moiety. Its structure includes a 4-methoxyphenyl group at position 9, a p-tolyl group at position 6, and a 2,2,2-trifluoroacetyl substituent at position 3. These functional groups influence its pharmacokinetic and pharmacodynamic properties. The trifluoroacetyl group enhances metabolic stability and receptor-binding affinity, while the methoxyphenyl and p-tolyl groups modulate lipophilicity and selectivity for central vs. peripheral benzodiazepine receptors .

Properties

Molecular Formula

C29H25F3N2O3

Molecular Weight

506.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H25F3N2O3/c1-17-7-9-19(10-8-17)27-26-23(15-20(16-25(26)35)18-11-13-21(37-2)14-12-18)33-22-5-3-4-6-24(22)34(27)28(36)29(30,31)32/h3-14,20,27,33H,15-16H2,1-2H3

InChI Key

FOCITIUZAJEGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the various substituents. The synthetic route may involve the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide in the presence of a base to facilitate nucleophilic substitution.

    Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Introduction of the Trifluoroacetyl Group: This step may involve the use of trifluoroacetic anhydride in the presence of a base to facilitate acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Scientific Research Applications

9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoroacetyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives

Compound Name Substituents (Positions) Key Pharmacological Properties Receptor Binding Affinity (vs. Diazepam) ED50 (mg/kg)
Target Compound 5: CF₃CO; 6: p-tolyl; 9: 4-MeOPh Anticonvulsant, anxiolytic (inferred) High (GABAₐ/BDZ receptors) N/A
Diazepam 2: CH₃; 7: Cl Sedative, anticonvulsant 100% (Central BDZ receptors) 1.2
Compound 3 () Similar to Diazepam Anticonvulsant 95% (Central BDZ receptors) 1.4
4-O-Methylhonokiol Natural lignan (Magnolia officinalis) Anxiolytic, memory enhancement Moderate (GABAₐ/BDZ receptors) N/A
Compound 12 () Tosyl group; dimethoxy substituents Synthetic intermediate Not reported N/A

Key Findings:

Substituent Effects on Activity :

  • The trifluoroacetyl group in the target compound likely enhances metabolic stability compared to acetyl or hydrogen substituents. For example, replacing fluorine with hydrogen in Compound 4 () reduced anticonvulsant activity (ED50 increased from 1.4 to 85.6 mg/kg) .
  • The p-tolyl group at position 6 may improve lipophilicity and blood-brain barrier penetration relative to unsubstituted aryl groups .

Receptor Specificity :

  • Unlike diazepam, which binds both central and peripheral benzodiazepine receptors, the target compound’s methoxyphenyl group may confer selectivity for central receptors, similar to alprazolam (). Autoradiographic studies show that structural analogs with polar substituents (e.g., methoxy) exhibit reduced peripheral binding .

Synthetic Complexity: The target compound’s synthesis involves multi-step routes, akin to polycyclic benzodiazepines in and .

The trifluoroacetyl group may further enhance these activities by resisting enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.